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Compound of Interest

N-(alpha,alpha-

Compound Name: dimethylbenzyl)benzenesulfonami
de

CAS No.: 66898-01-9

Cat. No.: B132037

Get Quote

Executive Summary & Chemical Identity

N-(a,a-Dimethylbenzyl)benzenesulfonamide (CAS: 66898-01-9) is a sulfonamide derivative
characterized by the attachment of a bulky lipophilic cumyl group (1-methyl-1-phenylethyl) to

the sulfonamide nitrogen.[1][2] This structural feature imparts significant steric hindrance and
hydrophobicity, distinguishing it from simple N-alkyl sulfonamides.

In drug development, this compound serves as a critical intermediate, particularly in the
synthesis of saccharin derivatives and as a probe in proteomics for studying sulfonamide-
protein interactions. Its precise molecular weight (275.37 g/mol ) is the fundamental metric for
stoichiometric calculations in these high-precision synthesis workflows.

Core Physicochemical Data

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b132037#bc-rfq
https://www.chemsrc.com/en/cas/934-53-2_635778.html
https://www.biomart.cn/infosupply/12423910.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Technical Note

Molecular Formula

Validated for elemental

analysis

Average mass for

Molecular Weight 275.37 g/mol o
stoichiometry
For HRMS identification (
Monoisotopic Mass 275.0980 g/mol
calc. 276.1053)
Unique identifier for regulatory
CAS Number 66898-01-9 _
compliance
) ] ] Typically white to off-white
Physical State Solid (Crystalline)
powder
B Low aqueous solubility due to
Solubility DMSO, Methanol, DCM

cumyl moiety

Molecular Weight Analysis & Mass Spectrometry

Accurate mass determination is the primary method for validating the synthesis of N-(a,a-

dimethylbenzyl)benzenesulfonamide. The presence of the sulfur atom introduces a distinct

isotopic signature that must be accounted for in high-resolution mass spectrometry (HRMS).

Isotopic Distribution Logic

For

, the sulfur-34 isotope (
, ~4.2% abundance) creates a significant M+2 peak.

« M+0 (100%): 275.10 Da

e M+1 (~17%): 276.10 Da (Driven by
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e M+2 (~5%): 277.09 Da (Driven by

Fragmentation Pathways (ESI-MS/MS)

In Electrospray lonization (ESI), the fragmentation pattern is dictated by the stability of the
cumyl carbocation and the lability of the sulfonamide bond.

Key Diagnostic lons:
e m/z 119 (

): The cumyl cation. This is the base peak in many ionization modes due to resonance
stabilization by the phenyl ring and hyperconjugation from the two methyl groups.

e miz 141 (

): Benzenesulfonyl cation, resulting from the cleavage of the S-N bond.

e M/z 77 (

): Phenyl cation, a standard aromatic fragment.

Precursor lon [M+H]+
m/z 276.1

|
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Figure 1: Predicted ESI-MS fragmentation logic for N-(a,a-dimethylbenzyl)benzenesulfonamide
highlighting the stability of the cumyl cation.

Synthesis Protocol & Validation
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To ensure the integrity of the molecular weight described, the compound must be synthesized
using a protocol that minimizes side reactions (e.g., bis-sulfonylation). The following
methodology utilizes a nucleophilic substitution approach under basic conditions.

Reagents & Stoichiometry

e Substrate: Cumylamine (1-Methyl-1-phenylethylamine) [1.0 equiv]
o Reagent: Benzenesulfonyl chloride [1.1 equiv]
e Base: Triethylamine (

) or DIPEA [1.5 equiv]

e Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

o Preparation: Charge an oven-dried round-bottom flask with Cumylamine (1.0 equiv) and
anhydrous DCM (0.2 M concentration).

o Base Addition: Add Triethylamine (1.5 equiv) and cool the mixture to 0°C using an ice bath to
control the exotherm.

o Sulfonylation: Dropwise add Benzenesulfonyl chloride (1.1 equiv) over 15 minutes. The
reaction is driven by the nucleophilic attack of the amine on the sulfonyl sulfur.

o Reaction Monitoring: Stir at room temperature for 3—4 hours. Monitor by TLC (Hexane:EtOAc
4:1). The starting amine (polar) should disappear, and the less polar sulfonamide product (

) should appear.

o Workup: Quench with water. Wash the organic layer with 1M HCI (to remove unreacted
amine) followed by saturated

and brine.

o Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to
achieve >98% purity (confirmed by HPLC).
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Figure 2: Synthesis pathway for N-(a,a-dimethylbenzyl)benzenesulfonamide ensuring high

purity.

Applications in Research

The molecular weight of 275.37 is not just a physical constant; it is a design parameter in
medicinal chemistry.

Proteomics & Mass Spec Standards: Due to its specific fragmentation (loss of 119 Da), this
compound is used as a reference standard in defining fragmentation rules for sulfonamide-
based drugs in proteomic screens [2].

Saccharin Synthesis Intermediate: The cumyl group acts as a bulky N-protecting group
during the functionalization of the benzene ring. It can be cleaved under strong acidic
conditions (e.g., TFA/Triflic acid) to yield the primary sulfonamide or cyclized products like
saccharin derivatives [1].

Gamma-Secretase Inhibitors: Structurally similar N-substituted sulfonamides are
investigated for their potential to inhibit gamma-secretase, a target in Alzheimer's disease
research. The bulky cumyl group mimics the hydrophobic transition state of the enzyme's
substrate [3].

References

o Toronto Research Chemicals (TRC). N-(a,a-Dimethylbenzyl)benzenesulfonamide Product
Data. Validated for use as an intermediate in Saccharin preparation.[2]
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e Santa Cruz Biotechnology. N-(a,a-Dimethylbenzyl)benzenesulfonamide (CAS 66898-01-9).
[1][2][3] Biochemical reagent for proteomics research.[3] [1][2]

» National Science Foundation (NSF). Synthesis and crystallographic characterization of N-
allyl-N-benzyl-4-methylbenzenesulfonamide. Discusses the structural relevance of N-
benzylbenzenesulfonamides in gamma-secretase inhibition.

o PubChem. Benzenesulfonamide Derivatives and Computed Properties. General physical
property data for sulfonamide class compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Characterization Guide: N-(a,0-
Dimethylbenzyl)benzenesulfonamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132037/docs#technical-characterization-guide-n-
dimethylbenzyl-benzenesulfonamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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